molecular formula C14H18Cl2N2O4 B2507881 (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate CAS No. 1951445-15-0

(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate

Cat. No. B2507881
CAS RN: 1951445-15-0
M. Wt: 349.21
InChI Key: ZBFWPTBHHSXYRC-ZDUSSCGKSA-N
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Description

(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate, commonly known as “Mustard Gas”, is a chemical compound that is used as a chemical warfare agent. It is one of the most potent chemical weapons ever used in warfare, and has been used in numerous conflicts since its first deployment in World War I. Mustard gas has a wide range of effects on the human body, ranging from skin and eye irritation to systemic organ damage and even death. In addition, it has been studied for its potential uses in scientific research, as well as its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, including 4[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid and 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid. These syntheses involve complex chemical processes, such as reaction with sulfur tetrafluoride and hydrogenation, highlighting its utility in creating structurally diverse molecules (Buss, Coe, & Tatlow, 1997); (Buss, Coe, & Tatlow, 1998).

  • Antioxidant, Anti-inflammatory, and Antiulcer Activities : Novel derivatives of this compound, specifically (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues, have been evaluated for antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives exhibited significant antioxidant action comparable with standard treatments (Subudhi & Sahoo, 2011).

Labeling and Analytical Applications

  • Deuterium Labeled Analogs : The compound has been utilized in the synthesis of deuterium-labeled cyclophosphamides and ifosfamides, illustrating its role in creating labeled compounds for analytical studies, such as mass spectrometry (Springer, Colvin, & Ludeman, 2007).

  • Preparation of Anticancer Derivatives : The compound has been used in the synthesis of anticancer derivatives, such as 4-{p-[bis-(2-chloroethyl)amino]phenyl}butanoic acid N-oxide, a derivative of chlorambucil, and its nitro derivatives (Mann & Shervington, 1991).

Medicinal Chemistry and Drug Development

  • Antimalarial Activity : Derivatives of this compound have been synthesized and evaluated for antimalarial activity, demonstrating the compound's significance in the development of new pharmacological agents (Werbel et al., 1986).

  • Evaluation as Potential Anticancer Agents : The compound has been investigated for its potential as an anticancer agent, particularly its derivatives, which were found to be at least as cytotoxic as chlorambucil on human adenocarcinoma cells in vitro (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

methyl (2S)-2-[bis(2-chloroethyl)amino]-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4/c1-22-14(19)13(17(8-6-15)9-7-16)10-11-2-4-12(5-3-11)18(20)21/h2-5,13H,6-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWPTBHHSXYRC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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